molecular formula C24H34ClNO3 B5050254 2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B5050254
M. Wt: 420.0 g/mol
InChI Key: ZFYKELYBFVYNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a methoxyphenyl group and a dimethyloxan ring, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its specific molecular structure and reactivity.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.ClH/c1-23(2)18-24(14-16-28-23,20-7-11-22(27-4)12-8-20)13-15-25-17-19-5-9-21(26-3)10-6-19;/h5-12,25H,13-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKELYBFVYNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps, including the formation of the oxan ring and the introduction of the methoxyphenyl groups. One common method involves the reaction of 4-methoxybenzyl chloride with 2,2-dimethyloxan-4-ylamine under basic conditions to form the intermediate product. This intermediate is then reacted with 4-methoxybenzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development and pharmacological studies.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and the oxan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride exhibits unique properties due to the presence of both methoxyphenyl groups and the oxan ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.